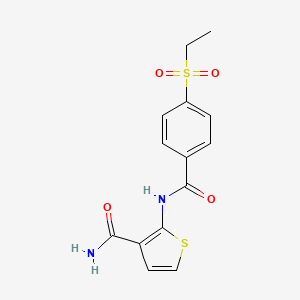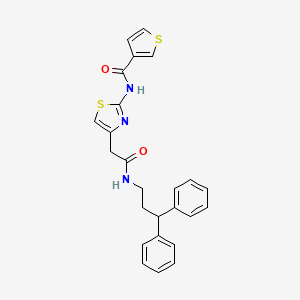![molecular formula C14H20ClN3O3 B2521450 2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one CAS No. 2411230-60-7](/img/structure/B2521450.png)
2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety and a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common route includes the following steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation of piperazine: The piperazine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1,3-dimethylimidazolinium chloride: Similar in structure but with an imidazole ring instead of an oxazole ring.
3,5-dimethyl-1,2-oxazole derivatives: Compounds with similar oxazole moieties but different substituents.
Uniqueness
2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-9(15)14(20)18-6-4-17(5-7-18)13(19)8-12-10(2)16-21-11(12)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGXRVMJNDFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)



![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2521378.png)
![4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2521379.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)
![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)
